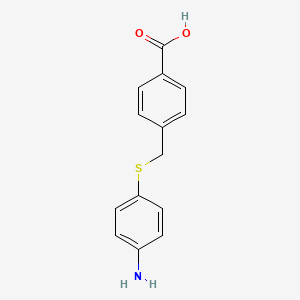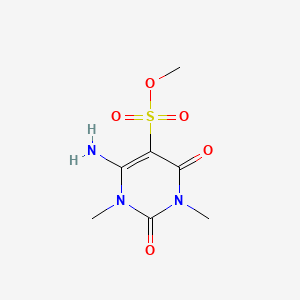
Benzo(ghi)fluoranthene, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex ring structures. These compounds are often found in the environment as a result of incomplete combustion processes. Benzo(ghi)fluoranthene, methyl- is particularly notable for its unique structure, which includes multiple fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of precursor molecules. One common method is the cyclization of methyl fluorene-9-carboxylate . This process involves several steps, including the formation of intermediate compounds that eventually lead to the desired PAH structure.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- often involves the use of high-temperature reactors to facilitate the necessary chemical reactions. The process may include the use of catalysts to improve yield and efficiency. The exact conditions can vary depending on the specific industrial setup, but generally involve temperatures ranging from 200°C to 400°C.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs.
Biology: Research often focuses on its effects on biological systems, including its potential carcinogenic properties.
Medicine: While not commonly used directly in medicine, its derivatives are studied for their potential therapeutic effects.
Mecanismo De Acción
The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: Known for its four-ring structure and environmental persistence.
Fluoranthene: A structural isomer with different photophysical properties.
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific ring structure, which influences its chemical reactivity and biological effects. Its methyl group also adds to its distinct properties, affecting its solubility and interaction with other molecules .
Propiedades
Número CAS |
1206795-73-4 |
|---|---|
Fórmula molecular |
C19H12 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
Clave InChI |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
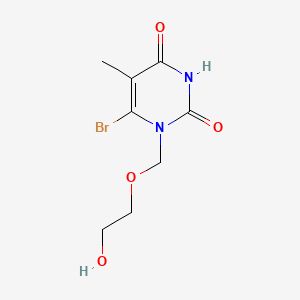
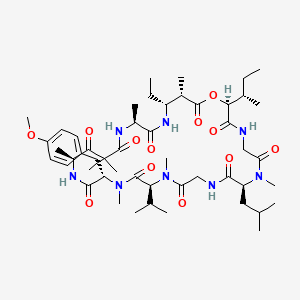



![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

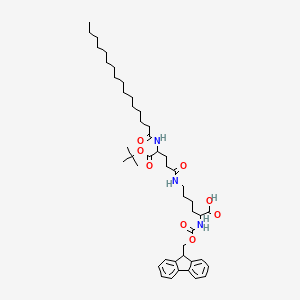
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
